molecular formula C17H19Cl2NO4S2 B4753705 N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide

N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide

Cat. No. B4753705
M. Wt: 436.4 g/mol
InChI Key: QQWSUJCGJQPQEY-UHFFFAOYSA-N
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Description

N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide, commonly known as DBeQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DBeQ belongs to the class of sulfonamide compounds and has been studied extensively for its ability to inhibit the activity of certain proteins that are involved in the progression of various diseases.

Mechanism of Action

The mechanism of action of DBeQ involves its ability to inhibit the activity of certain proteins such as HSP90 and p97, which are involved in various cellular processes such as protein folding, degradation, and signaling. By inhibiting the activity of these proteins, DBeQ can disrupt various cellular pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
DBeQ has been shown to have various biochemical and physiological effects depending on the disease being studied. In cancer, DBeQ can induce cell death, inhibit cell proliferation, and reduce tumor growth. In neurodegenerative disorders, DBeQ can reduce the accumulation of beta-amyloid plaques in the brain and improve cognitive function. In autoimmune diseases, DBeQ can inhibit the activity of certain immune cells and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DBeQ in lab experiments is its specificity for certain proteins such as HSP90 and p97. This specificity allows researchers to target specific cellular pathways that are involved in the progression of various diseases. However, one of the limitations of using DBeQ in lab experiments is its potential toxicity and off-target effects, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of DBeQ. One direction is the development of more specific and potent inhibitors of HSP90 and p97 that can overcome the limitations of DBeQ. Another direction is the study of DBeQ in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, the study of DBeQ in various animal models and clinical trials can provide valuable insights into its potential therapeutic applications in humans.
Conclusion:
In conclusion, DBeQ is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications in various diseases. Its specificity for certain proteins such as HSP90 and p97 makes it a valuable tool for studying various cellular pathways that are involved in the progression of various diseases. However, its potential toxicity and off-target effects highlight the need for further research and development of more specific and potent inhibitors.

Scientific Research Applications

DBeQ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. In cancer, DBeQ has been shown to inhibit the activity of heat shock protein 90 (HSP90), a protein that is involved in the progression of various types of cancer. In neurodegenerative disorders such as Alzheimer's disease, DBeQ has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In autoimmune diseases such as rheumatoid arthritis, DBeQ has been shown to inhibit the activity of certain immune cells that are involved in the progression of the disease.

properties

IUPAC Name

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO4S2/c1-23-16-7-6-12(10-17(16)24-2)26(21,22)20-8-9-25-11-13-14(18)4-3-5-15(13)19/h3-7,10,20H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWSUJCGJQPQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCSCC2=C(C=CC=C2Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2,6-dichlorobenzyl)sulfanyl]ethyl}-3,4-dimethoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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